molecular formula C10H18N4O2S B11804401 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B11804401
M. Wt: 258.34 g/mol
InChI Key: CCCYOVOPUVCQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features a unique combination of an imidazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and piperidine moieties provides it with unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride.

Scientific Research Applications

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with various receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C10H18N4O2S/c1-8-12-10(7-13(8)2)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3

InChI Key

CCCYOVOPUVCQQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N

Origin of Product

United States

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